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  • Product: 5-Pyrrolidin-1-YL-indan-1-one
  • CAS: 954241-21-5

Core Science & Biosynthesis

Foundational

"5-Pyrrolidin-1-YL-indan-1-one" mechanism of action

An In-Depth Technical Guide to the Pharmacological Characterization of 5-Pyrrolidin-1-YL-indan-1-one Abstract The indanone scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Characterization of 5-Pyrrolidin-1-YL-indan-1-one

Abstract

The indanone scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1] The notable success of donepezil, an indanone derivative used in the management of Alzheimer's disease, has spurred significant investigation into related structures for their potential to modulate key neurological pathways.[1][2] This guide focuses on a specific, yet publicly under-characterized molecule: 5-Pyrrolidin-1-YL-indan-1-one. While extensive data on this precise compound is not available in peer-reviewed literature, its structural similarity to other pharmacologically active indanone derivatives allows for the formulation of a robust, hypothesis-driven approach to elucidate its mechanism of action.[3] This document serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining the necessary experimental workflows, from initial in vitro screening to functional pathway analysis, required to define the pharmacological profile of this promising compound. We will detail the causality behind experimental choices, provide validated protocols, and present a framework for data interpretation, thereby establishing a self-validating system for its characterization.

Introduction: The Indanone Scaffold and a Hypothesis-Driven Approach

The indanone core, a bicyclic aromatic ketone, is a privileged structure in neuropharmacology. Derivatives have been shown to exhibit a range of activities, most notably as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of these enzymes leads to an increase in the synaptic levels of key neurotransmitters—acetylcholine and monoamines (serotonin, norepinephrine, dopamine), respectively—which is a validated therapeutic strategy for neurodegenerative and psychiatric disorders.[1]

Given the structure of 5-Pyrrolidin-1-YL-indan-1-one , we hypothesize that its primary mechanism of action will involve modulation of these classical indanone targets. The presence of the pyrrolidinyl moiety may also confer affinity for other CNS receptors. Therefore, a systematic and multi-faceted investigation is required. This guide outlines a logical, tiered approach to testing this hypothesis.

Part I: Primary Target Identification and In Vitro Profiling

The foundational step in characterizing any novel compound is to identify its primary molecular targets. A broad screening panel followed by focused enzyme inhibition assays is the most efficient strategy.

Experimental Workflow: In Vitro Screening Cascade

The logical flow for in vitro analysis is to first screen broadly to identify potential targets and then perform concentration-response studies on the most promising hits to quantify their potency.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis Compound 5-Pyrrolidin-1-YL-indan-1-one (Test Compound) Screen CNS Receptor Binding Panel (e.g., 40-60 common CNS targets) Compound->Screen Fixed Concentration (e.g., 10 µM) EnzymeScreen Enzyme Activity Screen (AChE, BuChE, MAO-A, MAO-B) Compound->EnzymeScreen Ki Ki Determination (Competitive Binding Assay) Screen->Ki If significant binding observed IC50 IC50 Determination (Concentration-Response Curves) EnzymeScreen->IC50 If significant inhibition observed Analysis Target Potency & Selectivity Profile IC50->Analysis Ki->Analysis

Caption: Workflow for In Vitro Target Identification.

Protocol: Multi-Target Receptor Binding Assay

This protocol describes a generalized radioligand binding assay to determine the affinity of the test compound for a panel of CNS receptors.

Objective: To identify significant binding interactions between 5-Pyrrolidin-1-YL-indan-1-one and known CNS targets.

Methodology:

  • Preparation: A commercial CNS receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) is utilized. These panels typically include membrane preparations from cells expressing the receptor of interest.

  • Reaction Mixture: For each target, combine the receptor-containing membrane preparation, a specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptors), and the test compound (at a screening concentration of 10 µM) in a suitable buffer.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Termination & Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control (vehicle) and a positive control (a known high-affinity ligand for the target). A common threshold for a "hit" is >50% inhibition.

Protocol: Cholinesterase and Monoamine Oxidase Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of 5-Pyrrolidin-1-YL-indan-1-one against AChE, BuChE, MAO-A, and MAO-B.

Methodology (based on Ellman's Reagent for Cholinesterases):

  • Reagents:

    • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Recombinant human AChE or BuChE.

    • Test compound serially diluted (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, and the enzyme.

    • Add varying concentrations of 5-Pyrrolidin-1-YL-indan-1-one or vehicle control.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (ATCh or BTCh).

    • Monitor the change in absorbance at 412 nm over time using a plate reader. The product of substrate hydrolysis reacts with DTNB to produce a yellow anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anticipated Data and Interpretation

Based on the broader indanone class, we can anticipate potential outcomes. The following table provides a template for summarizing the expected quantitative data.

TargetAssay TypeParameterAnticipated Value (Hypothetical)Rationale/Interpretation
Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀50 nM - 500 nMMany indanone derivatives show potent AChE inhibition.[3]
Butyrylcholinesterase (BuChE)Enzyme InhibitionIC₅₀> 1 µMOften less potent against BuChE, indicating selectivity.
MAO-AEnzyme InhibitionIC₅₀> 10 µMSelectivity for MAO-B is a common goal in AD drug design.[2]
MAO-BEnzyme InhibitionIC₅₀100 nM - 1 µMA key target for preventing dopamine degradation in Parkinson's.[1]
Dopamine D3 ReceptorRadioligand BindingKᵢ< 100 nMA potential target based on structurally related compounds.[4]
Sigma-1 ReceptorRadioligand BindingKᵢ< 200 nMA common off-target for CNS-active amine-containing compounds.

Part II: Functional Activity and Signaling Pathway Elucidation

Once primary targets are identified and their potencies determined, the next critical step is to understand the functional consequence of this interaction. For enzymes, inhibition is the functional outcome. For receptors, the compound could be an agonist, antagonist, or allosteric modulator.

Proposed Signaling Pathway: MAO-B Inhibition

If 5-Pyrrolidin-1-YL-indan-1-one is confirmed as an MAO-B inhibitor, its primary effect will be to increase the concentration of dopamine in the synaptic cleft by preventing its degradation in the presynaptic neuron and surrounding glial cells.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA DA Dopamine (DA) L_DOPA->DA Vesicle Synaptic Vesicle DA->Vesicle VMAT2 MAO_B_pre MAO-B DA->MAO_B_pre Degradation Synapse Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->DA Degraded_pre DOPAC MAO_B_pre->Degraded_pre Synapse->DAT Reuptake D_Receptor Dopamine Receptors (D1, D2, D3, etc.) Synapse->D_Receptor Binding Signaling Downstream Signaling (e.g., cAMP modulation) D_Receptor->Signaling Compound 5-Pyrrolidin-1-YL- indan-1-one Compound->MAO_B_pre INHIBITION

Caption: Hypothetical Signaling Pathway of MAO-B Inhibition.

Protocol: Cell-Based Functional Assay (Generic)

Objective: To determine if the compound acts as an agonist or antagonist at a receptor identified in the binding screen (e.g., Dopamine D3 receptor).

Methodology (using a CRE-Luciferase Reporter Assay):

  • Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express the human Dopamine D3 receptor and a luciferase reporter gene under the control of a cAMP response element (CRE).

  • Agonist Mode:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of 5-Pyrrolidin-1-YL-indan-1-one.

    • Incubate for 4-6 hours.

    • Add a luciferase substrate (e.g., luciferin) and measure luminescence. An increase in signal indicates agonism (for Gs/Gq-coupled receptors) or a decrease (for Gi-coupled receptors).

  • Antagonist Mode:

    • Plate the cells as above.

    • Add serial dilutions of 5-Pyrrolidin-1-YL-indan-1-one.

    • After a short pre-incubation (15-30 min), add a known agonist for the D3 receptor at its EC₈₀ concentration.

    • Incubate for 4-6 hours and measure luminescence.

  • Data Analysis:

    • In agonist mode, plot luminescence vs. log[concentration] to determine the EC₅₀.

    • In antagonist mode, plot the response vs. log[concentration] to determine the IC₅₀, which can be converted to a functional antagonist constant (Kₑ).

Part III: Blood-Brain Barrier Permeability Assessment

A crucial parameter for any CNS-active compound is its ability to cross the blood-brain barrier (BBB).[5] In vitro models provide a rapid and cost-effective initial assessment.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive diffusion of 5-Pyrrolidin-1-YL-indan-1-one across the BBB.

Methodology:

  • Apparatus: Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate. The filter membrane is coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB.

  • Preparation:

    • Fill the acceptor plate wells with buffer (pH 7.4).

    • Add solutions of the test compound and control compounds (known high and low permeability) to the donor plate wells.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer. Incubate for 4-18 hours at room temperature with gentle shaking.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability (Pe) value. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally predicted to have high BBB permeability.[5]

Conclusion and Future Directions

This guide provides a comprehensive, technically-grounded framework for the initial pharmacological characterization of 5-Pyrrolidin-1-YL-indan-1-one. By following the proposed workflows, a research team can efficiently identify its primary molecular targets, quantify its potency, elucidate its functional effects on signaling pathways, and predict its ability to access the CNS. The resulting data package would be essential for making informed decisions about the further development of this compound as a potential therapeutic agent for neurological disorders. Positive findings would warrant progression to more complex cellular models, in vivo pharmacokinetic studies, and ultimately, behavioral pharmacology to validate the mechanism of action in a physiological context.

References

  • eGyanKosh. UNIT 9 DRUGS ACTING ON CENTRAL NERVOUS SYSTEM. Available at: [Link].

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  • ACS Omega. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Available at: [Link].

  • Eur. J. Med. Chem. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Available at: [Link].

  • ResearchGate. Indanone derivatives having aromatic and heterocyclic rings. Available at: [Link].

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Exploratory

Spectroscopic Blueprint of 5-Pyrrolidin-1-yl-indan-1-one: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive analysis of the spectroscopic signature of 5-Pyrrolidin-1-yl-indan-1-one, a molecule of interest in medicinal chemistry and drug development.[1][2] In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 5-Pyrrolidin-1-yl-indan-1-one, a molecule of interest in medicinal chemistry and drug development.[1][2] In the absence of a complete, publicly available experimental dataset for this specific compound, this document serves as an expert-level predictive and interpretative resource. By synthesizing foundational spectroscopic principles with data from closely related structural analogs—namely 1-indanone and pyrrolidine derivatives—we construct a robust and scientifically grounded spectroscopic profile. This guide is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound with confidence. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Structural and Scientific Context

5-Pyrrolidin-1-yl-indan-1-one belongs to the indanone class of compounds, which are recognized as valuable scaffolds in the design of biologically active molecules.[1] The fusion of the bicyclic indanone core with a pyrrolidine moiety at the 5-position creates a unique electronic and steric environment, making its precise structural elucidation paramount for any research and development endeavor. Spectroscopic analysis is the cornerstone of such characterization, providing an unambiguous fingerprint of the molecule's atomic and electronic framework. This guide will systematically deconstruct the anticipated spectroscopic data, offering both predicted values and the scientific rationale behind them.

Molecular Structure and Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the indanone and pyrrolidine rings is presented below.

Caption: Molecular structure and IUPAC numbering of 5-Pyrrolidin-1-yl-indan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prognosis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to or near the nitrogen atom.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Pyrrolidin-1-yl-indan-1-one is a composite of signals from the indanone core and the pyrrolidine ring. The electron-donating nature of the pyrrolidine nitrogen will influence the chemical shifts of the aromatic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H4~7.5d~8.0Deshielded by the carbonyl group and adjacent to the electron-donating pyrrolidine group.
H6~6.7dd~8.0, 2.0Ortho to the electron-donating pyrrolidine group, resulting in significant shielding.
H7~6.6d~2.0Meta to the carbonyl and ortho to the pyrrolidine, showing significant shielding.
H2~3.0t~6.0Aliphatic protons adjacent to the carbonyl group.
H3~2.7t~6.0Aliphatic protons adjacent to the aromatic ring.
H2', H5'~3.3t~6.5Protons on carbons adjacent to the nitrogen of the pyrrolidine ring.
H3', H4'~2.0m-Protons on the central carbons of the pyrrolidine ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will clearly show the carbonyl carbon at the downfield end and the aliphatic carbons at the upfield end.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C1 (C=O)~205Characteristic chemical shift for a ketone carbonyl in a five-membered ring.[3]
C7a~155Aromatic carbon attached to the electron-donating nitrogen group.
C3a~145Aromatic carbon at the fusion of the two rings.
C5~135Aromatic carbon bearing the pyrrolidine substituent.
C4~125Aromatic carbon ortho to the carbonyl group.
C6~115Aromatic carbon ortho to the pyrrolidine group (shielded).
C7~110Aromatic carbon para to the carbonyl and ortho to the pyrrolidine group (shielded).
C2', C5'~48Carbons adjacent to the nitrogen in the pyrrolidine ring.
C2~36Aliphatic carbon adjacent to the carbonyl group.
C3~26Aliphatic carbon adjacent to the aromatic ring.
C3', C4'~25Central carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Experimental Protocol for IR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity Interpretation
3100-3000C-H stretch (aromatic)MediumPresence of the benzene ring.
2980-2850C-H stretch (aliphatic)Medium-StrongCorresponds to the CH₂ groups of the indanone and pyrrolidine rings.[4]
~1700C=O stretch (ketone)StrongCharacteristic of the conjugated five-membered ring ketone. The exact position is sensitive to conjugation.[3]
1610-1580C=C stretch (aromatic)Medium-StrongVibrations of the aromatic ring.
~1350C-N stretchMediumStretching of the bond between the aromatic ring and the pyrrolidine nitrogen.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small molecules. Electrospray Ionization (ESI) is also highly effective, particularly when coupled with liquid chromatography (LC-MS).

  • Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrum and Fragmentation

The predicted molecular weight of 5-Pyrrolidin-1-yl-indan-1-one (C₁₃H₁₅NO) is 201.27 g/mol .

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 201.

  • Key Fragmentation Pathways:

    • α-cleavage: Loss of an ethyl group from the indanone ring is a common fragmentation pathway for indanones, though less likely here. A more probable fragmentation is the loss of CO (m/z 28), leading to a fragment at m/z = 173.

    • Benzylic Cleavage: Cleavage of the bond between the pyrrolidine ring and the indanone core can occur.

    • Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation.

MS_Fragmentation M [M]⁺˙ m/z = 201 frag1 [M - CO]⁺˙ m/z = 173 M->frag1 - CO frag2 [C₉H₁₀N]⁺ m/z = 132 M->frag2 - C₄H₅O frag3 [C₄H₈N]⁺ m/z = 70 M->frag3 - C₉H₇O

Caption: Predicted major fragmentation pathways for 5-Pyrrolidin-1-yl-indan-1-one in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-Pyrrolidin-1-yl-indan-1-one. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and reliable blueprint of its NMR, IR, and MS signatures. This information is intended to be a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The protocols and interpretations provided herein establish a self-validating framework for the empirical analysis of this molecule.

References

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  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolidine and 1-indanone derivatives. Retrieved January 28, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 5-Pyrrolidin-1-YL-indan-1-one in Human Plasma using HPLC-MS/MS

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 5-Pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 5-Pyrrolidin-1-YL-indan-1-one in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of this and structurally related compounds. The methodology outlined herein provides a comprehensive guide, from sample preparation to data analysis, ensuring accuracy, precision, and reliability in compliance with regulatory expectations.

Introduction: The Significance of 5-Pyrrolidin-1-YL-indan-1-one

5-Pyrrolidin-1-YL-indan-1-one is a synthetic organic compound featuring an indanone core structure linked to a pyrrolidine moiety. The molecular formula is C13H15NO, and it has a molecular weight of 201.26 g/mol .[1] The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Furthermore, certain indanone derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2] The pyrrolidine ring is also a common feature in many biologically active compounds and approved pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.[3]

Given the potential therapeutic applications and the possibility of its emergence as a new chemical entity in drug development or as a designer drug, a reliable bioanalytical method is crucial for its accurate quantification in biological matrices.[4][5] HPLC-MS/MS is the analytical technique of choice for such applications due to its high sensitivity, specificity, and throughput.[6] This application note provides a comprehensive protocol for the analysis of 5-Pyrrolidin-1-YL-indan-1-one in human plasma, a common matrix for preclinical and clinical studies.

Principle of the Method

The analytical method involves the extraction of 5-Pyrrolidin-1-YL-indan-1-one and an internal standard (IS) from human plasma via protein precipitation.[7][8] Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile and water containing formic acid to ensure good peak shape and retention.[6][9] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The MRM transitions are selected to be highly specific for the analyte and the internal standard, minimizing interferences from the complex plasma matrix.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Spiking (Analyte & IS) s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Supernatant Transfer & Evaporation s3->s4 s5 Reconstitution s4->s5 a1 Injection into HPLC s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1: Overall workflow for the HPLC-MS/MS analysis of 5-Pyrrolidin-1-YL-indan-1-one.

Materials and Reagents

  • 5-Pyrrolidin-1-YL-indan-1-one reference standard (>98% purity)

  • Stable isotope-labeled internal standard (e.g., 5-Pyrrolidin-1-YL-indan-1-one-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation and Analytical Conditions

HPLC System

A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates is required.

Table 1: HPLC Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
3.095
4.095
4.110
5.010
Mass Spectrometer

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Table 3: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
5-Pyrrolidin-1-YL-indan-1-one202.1132.11003020
5-Pyrrolidin-1-YL-indan-1-one-d4 (IS)206.1136.11003020

Note: The selection of precursor and product ions, as well as the optimization of cone voltage and collision energy, should be performed by infusing a standard solution of the analyte and internal standard into the mass spectrometer.[10]

Detailed Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of 5-Pyrrolidin-1-YL-indan-1-one and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking into plasma to form the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • QC Samples: Prepare separate working solutions for low, medium, and high QC samples in a similar manner from a different weighing of the reference standard.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 50 µL of blank human plasma into the appropriately labeled tubes.

  • Spike 5 µL of the appropriate working standard or QC solution into the corresponding plasma tubes. For unknown samples, use 5 µL of 50:50 acetonitrile:water.

  • Add 20 µL of the internal standard working solution to all tubes except the blank.

  • Add 200 µL of cold acetonitrile to all tubes to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex for 20 seconds and transfer to autosampler vials for HPLC-MS/MS analysis.

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.[4] The validation should assess the following parameters:

validation center Method Validation p1 Selectivity & Specificity center->p1 p2 Accuracy & Precision center->p2 p3 Calibration Curve & LLOQ center->p3 p4 Recovery & Matrix Effect center->p4 p5 Stability center->p5 p6 Dilution Integrity center->p6

Figure 2: Key parameters for bioanalytical method validation.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days.[11]

  • Calibration Curve and Lower Limit of Quantification (LLOQ): A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. The LLOQ is the lowest concentration on the curve that can be quantified with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples. The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80 °C.[11]

  • Dilution Integrity: Assessed to ensure that samples with concentrations above the upper limit of quantification can be diluted with blank plasma and accurately measured.

Data Analysis and Reporting

Data acquisition and processing are performed using the instrument's software. The concentration of 5-Pyrrolidin-1-YL-indan-1-one in unknown samples is calculated from the calibration curve using a weighted (e.g., 1/x²) linear regression model. The results should be reported with appropriate units (e.g., ng/mL) and should include the performance of the QC samples in the analytical run.

Conclusion

This application note provides a comprehensive and robust HPLC-MS/MS method for the quantification of 5-Pyrrolidin-1-YL-indan-1-one in human plasma. The protocol is designed to be a starting point for method development and validation, and it can be adapted for other biological matrices as needed. The high sensitivity and specificity of this method make it well-suited for a variety of drug discovery and development applications.

References

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Retrieved from [Link]

  • PubMed. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. Retrieved from [Link]

  • IonSource. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-1-pyrrolidin-1-ylpentan-1-one. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • MDPI. (2003). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • National Institutes of Health. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrrolidine, 1-(1-cyclopenten-1-yl)-. Retrieved from [Link]

  • PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from [Link]

  • YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved from [Link]

  • YouTube. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 5-Pyrrolidin-1-YL-indan-1-one in Neuroscience Research

Foreword: A Strategic Approach to a Novel Scaffold The indanone backbone, fused with a pyrrolidinyl moiety, presents a compelling chemical scaffold with significant potential for neurological research. While direct, exte...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to a Novel Scaffold

The indanone backbone, fused with a pyrrolidinyl moiety, presents a compelling chemical scaffold with significant potential for neurological research. While direct, extensive research on 5-Pyrrolidin-1-YL-indan-1-one is emerging, its structural motifs are shared with classes of compounds known to interact with critical neurotransmitter systems. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to confer three-dimensional complexity and interact with biological targets.[1][2] This guide is designed for researchers and drug development professionals embarking on the characterization of this and structurally related novel chemical entities. We will proceed from foundational principles, leveraging established methodologies for analogous compounds to build a comprehensive investigative framework. Our approach is rooted in a logical progression from in vitro target identification to in vivo functional assessment, ensuring a robust and reproducible evaluation of this compound's neuropharmacological profile.

Part 1: Theoretical Framework and Postulated Mechanism of Action

Structural Homology and Mechanistic Inference

5-Pyrrolidin-1-YL-indan-1-one belongs to a broader class of compounds that includes synthetic cathinones and pyrovalerone analogs.[3][4] These molecules are frequently potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4] The core structure suggests that 5-Pyrrolidin-1-YL-indan-1-one may function as a monoamine reuptake inhibitor. By blocking these transporters, the compound would increase the synaptic concentration of dopamine, norepinephrine, and/or serotonin, leading to downstream modulation of various neural circuits.

Postulated Signaling Pathway

The primary hypothesis is that 5-Pyrrolidin-1-YL-indan-1-one binds to and inhibits monoamine transporters. This inhibition prevents the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby prolonging their action on postsynaptic receptors. This proposed mechanism is depicted in the following signaling diagram.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Neurotransmitter Dopamine/ Norepinephrine Vesicle->Neurotransmitter Release DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Compound 5-Pyrrolidin-1-YL-indan-1-one Compound->DAT_NET Inhibition Neurotransmitter->DAT_NET Receptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic) Neurotransmitter->Receptor Binding Signal Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signal

Caption: Postulated mechanism of monoamine reuptake inhibition by 5-Pyrrolidin-1-YL-indan-1-one.

Part 2: Experimental Protocols for Pharmacological Characterization

This section provides a systematic workflow for characterizing a novel compound like 5-Pyrrolidin-1-YL-indan-1-one.

In Vitro Assays: Target Binding and Functional Activity

The initial step is to determine if the compound binds to and inhibits the function of the primary hypothesized targets: DAT, NET, and SERT.

This assay quantifies the affinity of the test compound for the monoamine transporters.

Objective: To determine the binding affinity (Ki) of 5-Pyrrolidin-1-YL-indan-1-one for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: Nomifensine (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Test compound: 5-Pyrrolidin-1-YL-indan-1-one, dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates, scintillation vials, liquid scintillation fluid, and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 5-Pyrrolidin-1-YL-indan-1-one in assay buffer. The final concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Ki using the Cheng-Prusoff equation.

This functional assay measures the ability of the compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the functional potency (IC₅₀) of 5-Pyrrolidin-1-YL-indan-1-one at inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Synaptosomes prepared from rat striatum (for dopamine), hippocampus (for norepinephrine), and cortex (for serotonin).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compound and appropriate vehicle (e.g., DMSO).

  • Uptake buffer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate synaptosomes with the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity trapped in the synaptosomes using a scintillation counter. Calculate the percent inhibition of uptake at each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Data Summary: In Vitro Profiling

The expected data from these initial in vitro assays should be summarized for clear comparison.

Assay Target Parameter Expected Value (Hypothetical)
Radioligand Binding DATKi (nM)10 - 100
NETKi (nM)50 - 500
SERTKi (nM)> 1000
Synaptosomal Uptake DopamineIC₅₀ (nM)20 - 200
NorepinephrineIC₅₀ (nM)100 - 1000
SerotoninIC₅₀ (nM)> 2000
In Vivo Behavioral Assays

Based on the in vitro profile suggesting DAT/NET inhibition, appropriate in vivo assays can be selected to assess the compound's effects on behavior.

Objective: To evaluate the effect of 5-Pyrrolidin-1-YL-indan-1-one on spontaneous locomotor activity in rodents, a common behavioral output modulated by dopamine.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Open-field arenas equipped with automated photobeam tracking systems.

  • Test compound dissolved in a suitable vehicle (e.g., saline, 5% DMSO).

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal in the open-field arena and allow it to habituate for 30-60 minutes.

  • Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection). A dose range should be selected based on in vitro potency and predicted brain penetration.

  • Testing: Immediately return the animal to the arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Investigative Workflow Diagram

The overall experimental strategy can be visualized as a logical progression.

Investigative_Workflow Start Novel Compound: 5-Pyrrolidin-1-YL-indan-1-one Hypothesis Hypothesis Generation: Monoamine Reuptake Inhibitor Start->Hypothesis InVitro In Vitro Characterization Hypothesis->InVitro Binding Radioligand Binding Assay (DAT, NET, SERT) InVitro->Binding Uptake Synaptosomal Uptake Assay (DA, NE, 5-HT) InVitro->Uptake DataAnalysis Data Analysis & Profile Generation Binding->DataAnalysis Uptake->DataAnalysis InVivo In Vivo Behavioral Assessment Locomotor Locomotor Activity InVivo->Locomotor End Pharmacological Profile Locomotor->End DataAnalysis->InVivo

Caption: A streamlined workflow for the neuropharmacological investigation of a novel compound.

Part 3: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. For instance, in the binding assays, the use of known selective ligands for each transporter ensures the assay is performing correctly. In the behavioral studies, the inclusion of a vehicle control group is essential to account for any effects of the injection procedure or the vehicle itself. Furthermore, the correlation between the in vitro data (binding affinity and uptake inhibition) and the in vivo data (behavioral effects) provides a strong validation of the proposed mechanism of action. A compound with high affinity and potency for DAT in vitro would be expected to produce a hyperlocomotor response in vivo, and the dose-response relationship should be consistent across these assays.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. Available at: [Link][1]

  • Wada, T., et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) in human urine. Forensic Science International, 310, 110214. Available at: [Link][3]

  • Cole, D. C., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Journal of Medicinal Chemistry, 48(3), 653-656. Available at: [Link][5]

  • Gnanadesikan, V., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. Available at: [Link][6]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available at: [Link][4]

  • Henry, N., et al. (1977). Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. Archives Internationales de Pharmacodynamie et de Thérapie, 230(2), 289-299. Available at: [Link][7]

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Method

Application Notes &amp; Protocols: Characterizing 5-Pyrrolidin-1-YL-indan-1-one in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals Abstract The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The addition of a pyrrolidine ring, another versatile scaffold in drug discovery, suggests that "5-Pyrrolidin-1-YL-indan-1-one" is a compound of significant interest for pharmacological profiling.[2][3] This document provides a comprehensive guide for characterizing the receptor binding profile of this novel compound. It outlines the foundational principles of receptor binding assays and presents a detailed, adaptable protocol for determining key binding parameters such as the inhibition constant (Ki). While specific binding data for "5-Pyrrolidin-1-YL-indan-1-one" is not yet publicly available, this guide equips researchers with the necessary methodology to elucidate its pharmacological targets.

Introduction to 5-Pyrrolidin-1-YL-indan-1-one and Receptor Binding Assays

1.1. The Pharmacological Potential of the Indanone and Pyrrolidine Scaffolds

The 1-indanone core is a key component in numerous biologically active compounds.[1] Similarly, the pyrrolidine ring is a five-membered nitrogen heterocycle widely utilized by medicinal chemists to develop novel therapeutic agents.[2][3] The combination of these two moieties in "5-Pyrrolidin-1-YL-indan-1-one" suggests a high potential for interaction with various biological targets, particularly G-protein coupled receptors (GPCRs), which are the targets for nearly 50% of existing drugs.[4] For instance, derivatives of indanone have shown high affinity for serotonin receptors like 5-HT1A and 5-HT7.[5]

1.2. The Central Role of Receptor Binding Assays in Drug Discovery

Receptor binding assays are fundamental in pharmacology for identifying and characterizing the interaction between a ligand (like our test compound) and its target protein.[6] These assays are crucial for determining the binding affinity, a key predictor of a drug's potency.[6] They also help in assessing the specificity of a compound, which is vital for minimizing off-target effects.[6] The two primary types of receptor binding assays are saturation assays, which determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), and competition assays, which are used to determine the affinity (Ki) of a test compound.[7][8]

Principles of Competition Binding Assays

Competition binding assays are a cornerstone for characterizing novel compounds.[7] The principle is based on the competition between a labeled ligand (usually a radioligand with known high affinity for the target receptor) and an unlabeled test compound for the same binding site on the receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the test compound's half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Caption: Principle of a competition binding assay.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a generalized yet detailed methodology for determining the binding affinity of "5-Pyrrolidin-1-YL-indan-1-one" for a target receptor using a radioligand binding assay. This is a robust and highly sensitive method widely used in drug discovery.[9]

3.1. Materials and Reagents

Reagent/Material Supplier Purpose
Cell Membranes with Target Receptore.g., PerkinElmer, MilliporeSource of target receptors
Radioligande.g., [3H]-Ketanserin for 5-HT2ALabeled ligand for detection
5-Pyrrolidin-1-YL-indan-1-one Synthesized/SourcedTest Compound
Non-specific Binding (NSB) Agente.g., Mianserin for 5-HT2ATo determine non-specific binding
Assay Buffer (e.g., 50 mM Tris-HCl)Standard lab supplierMaintain pH and ionic strength
96-well MicroplatesStandard lab supplierAssay vessel
Glass Fiber Filterse.g., Whatman GF/BTo separate bound from free radioligand
Scintillation CocktailStandard lab supplierFor detection of radioactivity
Scintillation Countere.g., Beckman, PerkinElmerTo quantify radioactivity

3.2. Step-by-Step Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of "5-Pyrrolidin-1-YL-indan-1-one" in a suitable solvent (e.g., DMSO) and then create serial dilutions in the assay buffer.

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.

    • Prepare solutions of the radioligand and the NSB agent in the assay buffer.

  • Assay Plate Setup:

    • Design the 96-well plate map to include wells for:

      • Total Binding: Contains cell membranes and radioligand.

      • Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of the NSB agent.

      • Test Compound: Contains cell membranes, radioligand, and varying concentrations of "5-Pyrrolidin-1-YL-indan-1-one".

  • Incubation:

    • Add the assay components to the wells in the following order: assay buffer, test compound/NSB agent/buffer, radioligand, and finally the cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium. This should be determined in preliminary kinetic experiments.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

AssayWorkflow A Reagent Preparation (Compound, Radioligand, Membranes) B Assay Plate Setup (Total, NSB, Test Compound) A->B C Incubation (Reach Equilibrium) B->C D Filtration (Separate Bound/Free) C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (IC50 -> Ki) E->F

Caption: General workflow for a radioligand binding assay.

3.3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[10]

  • Calculate the Ki Value:

    • Use the Cheng-Prusoff equation to convert the IC50 to the Ki value:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

3.4. Self-Validation and Quality Control

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Perform the assay on multiple days to ensure the reproducibility of the results.

  • Positive Control: Include a known reference compound in each assay to validate the assay performance.

Data Presentation and Interpretation

The results of the competition binding assay should be presented in a clear and concise manner.

Table 1: Hypothetical Binding Affinity Data for 5-Pyrrolidin-1-YL-indan-1-one

Receptor Target Radioligand IC50 (nM) Ki (nM) Hill Slope (nH)
5-HT2A[3H]-Ketanserin15.27.80.98
Dopamine D2[3H]-Spiperone> 10,000> 10,000N/A
Adrenergic α1[3H]-Prazosin5432801.02

Interpretation:

  • A low Ki value indicates high binding affinity.[6] In this hypothetical example, "5-Pyrrolidin-1-YL-indan-1-one" shows high affinity and selectivity for the 5-HT2A receptor.

  • A Hill slope close to 1.0 suggests that the binding follows the law of mass action for a single binding site.[11]

Alternative and Complementary Assay Formats

While radioligand binding assays are the gold standard, other non-radioactive methods can also be employed.[10][12]

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule.[10]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[10]

  • Functional Assays: To determine whether "5-Pyrrolidin-1-YL-indan-1-one" acts as an agonist or antagonist, functional assays such as [35S]GTPγS binding or second messenger assays (e.g., cAMP, calcium flux) should be performed.[13]

Conclusion

This application note provides a comprehensive framework for the characterization of "5-Pyrrolidin-1-YL-indan-1-one" using receptor binding assays. By following the detailed protocols and data analysis guidelines, researchers can effectively determine the binding affinity and selectivity profile of this novel compound. This information is critical for advancing its development as a potential therapeutic agent. The combination of the indanone and pyrrolidine scaffolds holds significant promise, and a thorough understanding of its receptor interactions is the first step towards unlocking its therapeutic potential.

References

  • Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PubMed Central. [Link]

  • Radioligand binding assays and their analysis. PubMed. [Link]

  • The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. MDPI. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Amisulpride. Wikipedia. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. [Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analysis of 5-Pyrrolidin-1-YL-indan-1-one and Its Degradation Products

Welcome to the technical support center for the analytical characterization of 5-Pyrrolidin-1-YL-indan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 5-Pyrrolidin-1-YL-indan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential stability issues and offers robust methodologies for identifying and quantifying degradation products. Our approach is rooted in established principles of forced degradation, ensuring that the analytical methods you develop are truly stability-indicating.

Introduction to 5-Pyrrolidin-1-YL-indan-1-one Stability

5-Pyrrolidin-1-YL-indan-1-one is a chemical entity with a molecular formula of C13H15NO[1]. Its structure, featuring a cyclic ketone, an aromatic ring, and a pyrrolidine moiety, presents multiple sites susceptible to chemical degradation. Understanding its stability profile is critical for the development of safe and effective pharmaceutical products. Forced degradation studies are an essential component of this process, providing insights into potential degradation pathways and enabling the development of specific, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]

This guide will walk you through common questions and troubleshooting scenarios encountered during the degradation analysis of this compound.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Molecule & Degradation Strategy

Question: What are the key structural liabilities of 5-Pyrrolidin-1-YL-indan-1-one?

Answer: The molecule possesses three primary regions susceptible to degradation:

  • The Indanone Ketone: Ketones can undergo reduction to form alcohols or be involved in reactions at the alpha-carbon.

  • The Pyrrolidine Ring: This cyclic amine is a key site for oxidation. The nitrogen atom can be oxidized, or the ring itself can be opened. Similar pyrrolidinophenones are known to undergo oxidation at the 2"-position of the pyrrolidine ring.[4]

  • The Aromatic System: While generally stable, the indan skeleton can be hydroxylated, a common metabolic and degradation pathway for related structures.[5]

Question: What is the overall goal of a forced degradation study for this compound?

Answer: The primary goal is to intentionally degrade the molecule under various stress conditions (acid, base, oxidation, heat, light) to an extent that allows for the reliable detection and separation of the resulting degradation products.[2] This process is not about destroying the molecule completely but achieving a target degradation of 5-20%. This ensures that the analytical method is challenged to separate the parent peak from its degradants, proving it is "stability-indicating." This is a critical requirement for regulatory submissions and ensures the long-term quality of a drug product.[6]

Part 2: Designing the Forced Degradation Experiments

Question: What are the recommended starting conditions for forced degradation of 5-Pyrrolidin-1-YL-indan-1-one?

Answer: We recommend a systematic approach, starting with milder conditions and escalating if no degradation is observed. This prevents excessive degradation that can obscure the formation of primary degradants.

Stress ConditionRecommended Starting ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursThe tertiary amine in the pyrrolidine ring may offer some stability. Starting with moderate acid and heat provides a controlled environment to assess lability. Stronger conditions (e.g., 1.0 M HCl) can be used if needed.[7]
Base Hydrolysis 0.1 M NaOH at 60°C for 4 hoursAmine-containing compounds can be susceptible to base-catalyzed reactions. The conditions are chosen to probe for lability without causing immediate, complete degradation, as seen in some complex molecules.[8]
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe pyrrolidine nitrogen and the benzylic position of the indanone are potential sites of oxidation.[6] 3% hydrogen peroxide is a standard reagent for this purpose.[7]
Thermal Degradation 70°C in a calibrated oven for 48 hours (solid state & in solution)This tests the intrinsic stability of the molecule at elevated temperatures, which can occur during manufacturing or storage.[9]
Photolytic Degradation ICH Q1B conditions (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter)To assess the impact of light exposure, which can catalyze oxidative or other degradation pathways. A solution of the compound should be exposed alongside a solid sample.

Question: My initial acid hydrolysis with 0.1 M HCl showed no degradation. What should I do next?

Answer: This indicates good stability under mild acidic conditions. The next logical step is to increase the stress level. You can either increase the acid concentration (e.g., to 1.0 M HCl) or increase the temperature (e.g., to 80°C), but it is advisable to change only one variable at a time to understand the primary driver of degradation.[7] Monitor the reaction at intermediate time points (e.g., 6, 12, 24 hours) to avoid over-degradation.

Part 3: Analytical Method Development & Troubleshooting

Question: What is a good starting point for an HPLC-UV method to resolve 5-Pyrrolidin-1-YL-indan-1-one from its degradants?

Answer: A reverse-phase HPLC method is the standard approach. The goal is to achieve a baseline separation of the parent peak from all degradation products and any peaks originating from the placebo or matrix.

ParameterRecommended Starting ConditionRationale & Causality
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the indanone structure. A standard dimension column is robust and widely available.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and helps to produce sharp peak shapes for the basic pyrrolidine moiety by protonating it.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is effective at eluting compounds of this polarity.
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then re-equilibrate.A gradient is essential in forced degradation analysis as the degradation products can have a wide range of polarities. This ensures that both early-eluting (more polar) and late-eluting (less polar) degradants are captured.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection (UV) Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λmax.Using a DAD is crucial. It allows you to identify the optimal wavelength for quantification and to perform peak purity analysis, ensuring that a chromatographic peak corresponds to a single component.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Question: I am seeing a new peak in my oxidized sample, but its UV spectrum is very different from the parent compound. How do I confirm it's a degradation product?

Answer: This is an excellent observation and highlights the power of a DAD. A significant change in the UV spectrum suggests a modification to the chromophore of the molecule. For 5-Pyrrolidin-1-YL-indan-1-one, this could be due to oxidation of the aromatic ring or a reaction involving the ketone. To confirm it's a degradation product, you should:

  • Analyze a control sample: Inject a sample of the compound that has not been subjected to the stress condition. The peak should be absent.

  • Analyze a blank: Inject a sample containing only the stress agent (e.g., H₂O₂ in diluent) and run it through the same preparation steps. This ensures the peak is not an artifact of the reagent.

  • Perform a mass balance calculation: The decrease in the area of the parent peak should roughly correspond to the increase in the area of the degradant peaks.

  • Proceed to LC-MS/MS analysis: This is the definitive step for structural elucidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing) for the parent compound. 1. Secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the HPLC column. 2. pH of the mobile phase is too high.1. Ensure the mobile phase pH is low (e.g., using 0.1% formic or trifluoroacetic acid) to keep the amine protonated. 2. Try a column with end-capping or a different stationary phase designed for basic compounds.
No degradation observed under any stress condition. 1. The molecule is highly stable. 2. The concentration of the stressor or the duration/temperature of the experiment is insufficient.1. Systematically increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher reagent concentration).[7] 2. Ensure your analytical method has a low enough limit of detection to see small amounts of degradation (e.g., <0.1%).
More than 50% degradation observed, with many small peaks. 1. The stress conditions were too harsh, leading to secondary degradation.1. Reduce the stress duration, temperature, or reagent concentration. The goal is to identify the primary, direct degradation products.[8]
A new peak appears in all samples, including the unstressed control. 1. The peak is an impurity in the starting material. 2. The compound is degrading in the analytical solution (e.g., due to light or interaction with the diluent).1. Characterize the impurity profile of your starting material. 2. Prepare samples fresh and protect them from light. Test different diluents to ensure sample stability in solution.

Experimental Workflows & Protocols

Workflow for Degradation Product Analysis

Caption: Overall workflow for forced degradation analysis.

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Pyrrolidin-1-YL-indan-1-one in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Place in a water bath at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Sampling: At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralization & Dilution:

    • For the acid sample, add an equimolar amount of NaOH.

    • For the base sample, add an equimolar amount of HCl.

    • Dilute all samples (including oxidative, thermal, and photolytic) with the mobile phase to a final concentration of approximately 50 µg/mL before injection.

Protocol 2: LC-MS/MS Analysis for Structural Elucidation
  • Chromatography: Use the HPLC method described above. Ensure the mobile phase is compatible with mass spectrometry (formic acid is excellent; non-volatile buffers like phosphate must be avoided).

  • Ionization Source: Use Electrospray Ionization (ESI) in positive mode. The pyrrolidine nitrogen is readily protonated, making positive ion mode ideal for this molecule.

  • MS Scan Mode (MS1): Perform a full scan from m/z 100 to 500 to detect the parent ion ([M+H]⁺) and the molecular ions of any degradation products.

  • MS/MS Scan Mode (MS2): Perform data-dependent fragmentation on the most abundant ions detected in the MS1 scan. This will provide structural information about the degradants. For example, fragmentation of the parent compound can help identify characteristic fragment ions that can be used to identify related degradants.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. LC-MS/MS analysis would be required to confirm these proposals.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Other Degradation parent 5-Pyrrolidin-1-YL-indan-1-one (Parent Molecule) n_oxide N-Oxide Formation (on Pyrrolidine) parent->n_oxide [O] ring_opening Pyrrolidine Ring Opening parent->ring_opening [O] hydroxylation Hydroxylation of Indan Skeleton parent->hydroxylation [O] or H+/OH- reduction Ketone Reduction to Alcohol parent->reduction Reduction

Caption: Hypothesized degradation pathways of the molecule.

References

  • Wada, T., et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. Forensic Science International, 310, 110214. Available at: [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s623-s632. Available at: [Link]

  • Li, Y., et al. (2021). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. BMC Chemistry, 15(1), 53. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Głębocka, G., & Kaza, M. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649. Available at: [Link]

  • Giorgetti, A., et al. (2018). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Journal of Pharmaceutical and Biomedical Analysis, 151, 306-314. Available at: [Link]

  • O'Connor, K. E., & Murphy, C. D. (2015). Bacterial degradation of monocyclic aromatic amines. Applied Microbiology and Biotechnology, 99(3), 1087-1097. Available at: [Link]

  • Patel, P. N., et al. (2016). Development and Validation of Five Simple UV-Spectrophotometry Methods for Estimation of Anagliptin in Bulk and in-house Tablets. International Journal of Pharmaceutical Sciences and Research, 7(8), 3323-3330. Available at: [Link]

  • Kusakabe, K., et al. (2018). Synthesis and analytical differentiation of a novel synthetic cathinone 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) and its regioisomers. Forensic Toxicology, 36(2), 355-364. Available at: [Link]

  • Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available at: [Link]

  • Głębocka, G., & Kaza, M. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649. Available at: [Link]

  • Nakazono, Y., et al. (2016). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 34(2), 249-261. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

Sources

Optimization

Technical Support Center: Best Practices for Handling and Storage of 5-Pyrrolidin-1-YL-indan-1-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the safe and effective handling and storage of 5-Pyrrolidin-1-YL-indan-1-one. Given the limited...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the safe and effective handling and storage of 5-Pyrrolidin-1-YL-indan-1-one. Given the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, the following best practices have been synthesized from data on structurally related compounds, including indanone derivatives and pyrrolidinophenones. The foundational principle of this guide is to treat the compound with the appropriate caution warranted by its chemical functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Pyrrolidin-1-YL-indan-1-one?

Q2: What are the recommended personal protective equipment (PPE) when working with this compound?

A2: Standard laboratory PPE is mandatory. This includes a properly fitted lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact). If there is a risk of generating aerosols or dust, a fume hood should be used.

Q3: How should I properly store the solid form of 5-Pyrrolidin-1-YL-indan-1-one?

A3: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Based on the stability of similar indanone derivatives, storage at room temperature is generally acceptable for the solid form.[3] To prevent degradation from moisture and atmospheric contaminants, consider storing the container within a desiccator.

Q4: What is the recommended procedure for preparing solutions of 5-Pyrrolidin-1-YL-indan-1-one?

A4: Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests with various common laboratory solvents. Based on the stability of related synthetic cathinones, acetonitrile is likely a more suitable solvent for preparing stock solutions for short-term storage compared to methanol, as some degradation has been observed in methanol over time.[4] For biological experiments, dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration in aqueous media should be kept low to avoid solvent-induced artifacts.

Q5: What is the stability of 5-Pyrrolidin-1-YL-indan-1-one in solution?

A5: Pyrrolidinophenones can exhibit instability in certain solvents and in biological matrices, especially at room temperature.[4] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped vial. Multiple freeze-thaw cycles should be avoided to maintain the integrity of the compound.[5]

Q6: How should I dispose of waste containing 5-Pyrrolidin-1-YL-indan-1-one?

A6: All waste containing this compound, including unused solutions and contaminated labware, should be treated as hazardous chemical waste. Dispose of it in accordance with your institution's and local environmental regulations. Do not pour it down the drain.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Prepare fresh solutions for each experiment. If using a stock solution, perform a quality control check (e.g., via LC-MS) to confirm its integrity.
Poor solubility in a desired solvent The compound may have limited solubility in that specific solvent.Try gentle warming or sonication to aid dissolution. If solubility remains an issue, consider using a different solvent or a co-solvent system. Always perform a small-scale test first.
Observed color change in the solid compound or solution This could indicate decomposition or contamination.Do not use the compound. Dispose of it as hazardous waste and obtain a fresh batch.

Quantitative Data Summary

Parameter Recommendation Rationale/Source
Storage Temperature (Solid) Room Temperature (Cool, Dry Place)Based on the general stability of indanone derivatives.[3]
Storage Temperature (Solution) -20°C to -80°CTo minimize degradation observed in related compounds.[4]
Recommended Solvents for Stock Solutions Acetonitrile, DMSOAcetonitrile has shown better stability for related compounds than methanol.[4] DMSO is a common solvent for biological assays.
Personal Protective Equipment Lab coat, safety glasses/goggles, nitrile glovesStandard practice for handling potentially hazardous research chemicals.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in Acetonitrile
  • Preparation: Work in a chemical fume hood. Ensure all glassware is clean and dry.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of 5-Pyrrolidin-1-YL-indan-1-one solid into the vial.

  • Solvent Addition: Calculate the required volume of acetonitrile to achieve a 10 mM concentration. Using a calibrated micropipette, add the acetonitrile to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. For short-term storage, place the vial in a freezer at -20°C or -80°C.

Visualizations

Logical Workflow for Handling 5-Pyrrolidin-1-YL-indan-1-one

Workflow for Handling 5-Pyrrolidin-1-YL-indan-1-one cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Disposal A Review Safety Information (MSDS of related compounds) B Don Appropriate PPE (Lab coat, gloves, safety glasses) A->B C Work in a well-ventilated area (Fume hood recommended) B->C D Weigh solid carefully (Avoid generating dust) C->D H Treat as hazardous waste C->H E Prepare solution (Use appropriate solvent) D->E F Solid: Cool, dry place (Tightly sealed container) D->F G Solution: -20°C to -80°C (Avoid freeze-thaw cycles) E->G E->H I Follow institutional and local regulations H->I

Caption: A logical workflow for the safe handling, storage, and disposal of 5-Pyrrolidin-1-YL-indan-1-one.

Decision Tree for Troubleshooting Inconsistent Experimental Results

Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Is the solution freshly prepared? A->B C Yes B->C Yes D No B->D No F Check for other experimental errors (e.g., pipetting, instrument calibration). C->F E Prepare a fresh solution and repeat the experiment. D->E G Was the stock solution stored properly (-20°C to -80°C, protected from light)? D->G H Yes G->H Yes I No G->I No K Perform analytical validation of the stock solution (e.g., LC-MS) to confirm integrity. H->K J Consider compound degradation. Prepare a fresh stock solution. I->J

Caption: A decision tree to troubleshoot inconsistent experimental results when using 5-Pyrrolidin-1-YL-indan-1-one.

References

  • Kloskowski, A., & Dziugan, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-28.
  • Organic Syntheses Procedure. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • Wada, T., et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Liana, G., et al. (2022).
  • Wikipedia. (2024). Nicotine. Retrieved from [Link]

  • Wikipedia. (2024). Amisulpride. Retrieved from [Link]

  • ResearchGate. (2025). α-Pyrrolidinophenones: a new wave of designer cathinones. Retrieved from [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933.
  • George, C. A., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. ACS Chemical Neuroscience, 11(21), 3589-3599.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Mohr, A. L. A., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 574536.
  • Watterson, J. H., et al. (2018). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination against the Drug. Drug Metabolism and Disposition, 46(10), 1436-1443.
  • ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidinones 1a-1n via four-component reactions a. Retrieved from [Link]

  • Singh, M., & Singh, J. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 18, 1584-1616.

Sources

Troubleshooting

"5-Pyrrolidin-1-YL-indan-1-one" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 954241-21-5 | Molecular Formula: C₁₃H₁₅NO | M.W.: 201.26 g/mol [1]

Introduction: The "Scaffold" Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with 5-Pyrrolidin-1-yl-indan-1-one presents a unique set of challenges. This compound is not just a simple reagent; it is a critical pharmacophore scaffold often utilized in the synthesis of CNS-active agents (acetylcholinesterase inhibitors similar to Donepezil) and anti-inflammatory research.[1]

The variability you encounter—whether in yield, purity, or biological assay reproducibility—often stems from two intrinsic properties:

  • The Basic Nitrogen: The pyrrolidine ring creates a tertiary amine center prone to protonation and silanol interactions.

  • The Indanone Core: Susceptible to enolization and oxidation if not stored correctly.

This guide moves beyond basic datasheets to address the causality of experimental failure.

Module 1: Synthesis & Sourcing Variability

Target Audience: Synthetic Chemists & CMC Leads[1]

The Issue: Batch-to-batch variability in purity, specifically the presence of unreacted 5-halo-indanones or oxidized by-products.[1]

Root Cause Analysis

The most common synthesis route involves a Nucleophilic Aromatic Substitution (


)  or Buchwald-Hartwig Amination  of 5-fluoro-1-indanone (or 5-bromo) with pyrrolidine.[1] Variability arises from:
  • Incomplete Conversion: The electron-donating nature of the ketone is not always sufficient to activate the ring for

    
     without high heat, leading to residual starting material.[1]
    
  • Dimerization: Over-heating can cause aldol-like condensation between two indanone molecules.[1]

Troubleshooting Protocol: Optimization of Reaction & Workup
ParameterStandard ConditionOptimization for Reproducibility
Solvent DMF or DMSOSwitch to NMP (N-Methyl-2-pyrrolidone) at 120°C. NMP allows higher temperatures with better stability than DMF, driving the

to completion.[1]
Base

Use

. The larger cesium cation improves solubility in organic solvents, enhancing the nucleophilicity of the pyrrolidine.[1]
Workup Acid/Base ExtractionAvoid Strong Acid Washes. The product is a base. Washing with strong HCl can trap the product in the aqueous phase.[1] Use a pH 8.0 buffer wash instead.
Workflow Visualization: Synthesis Logic

SynthesisWorkflow Start Start: 5-Fluoro-1-indanone Reagent + Pyrrolidine / Cs2CO3 / NMP Start->Reagent Reaction Reaction (120°C, 12h) Reagent->Reaction Check TLC/LC-MS Check Reaction->Check Check->Reaction Conversion <98% (Add Time) Workup Quench (Water) -> Extract (EtOAc) Check->Workup Conversion >98% Purify Recrystallization (EtOH/Hexane) Workup->Purify

Figure 1: Optimized synthesis workflow emphasizing reaction monitoring and purification.

Module 2: Analytical Reproducibility (HPLC/LC-MS)

Target Audience: Analytical Chemists & QC[1]

The Issue: Severe peak tailing, retention time shifts, or "ghost peaks" in HPLC analysis.

The Mechanism: The Silanol Effect

5-Pyrrolidin-1-yl-indan-1-one contains a tertiary amine (


 approx 9-10).[1] On standard C18 silica columns, residual acidic silanols (

) act as cation exchangers. The basic pyrrolidine nitrogen binds to these silanols, causing:
  • Tailing: Slow desorption kinetics.

  • Carryover: The compound "sticks" to the column and elutes in subsequent blank injections.

Troubleshooting Guide: The "Basic" Solution

Scenario A: You must use a standard C18 column (pH < 8).

  • Fix: Add an Ion-Pairing Reagent .[1]

  • Protocol: Add 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Formate to both mobile phases (Water and MeCN). The acid protonates the silanols, suppressing their activity.

Scenario B: You have column flexibility (Recommended).

  • Fix: High pH Chromatography.

  • Protocol: Use a hybrid-silica column (e.g., Waters XBridge or Agilent ZORBAX Extend-C18) chemically resistant to high pH.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Why? At pH 10, the pyrrolidine amine is deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.

Analytical Decision Tree

HPLC_Troubleshooting Start Issue: Peak Tailing / Asymmetry CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 7 (Acidic) CheckPH->LowPH Standard Method HighPH pH > 9 (Basic) CheckPH->HighPH Modified Method Action1 Add 0.1% TFA or Switch to HILIC Mode LowPH->Action1 Action2 Verify Column Stability (Use Hybrid Silica) HighPH->Action2

Figure 2: Decision matrix for resolving amine-induced peak tailing.

Module 3: Biological Assay Variability (Solubility)

Target Audience: Biologists & Pharmacologists

The Issue: Inconsistent


 values in enzymatic assays (e.g., AChE inhibition).
Root Cause: "The Crash Out"

While soluble in DMSO, 5-Pyrrolidin-1-yl-indan-1-one is highly lipophilic.[1] When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer (PBS), the compound may form micro-precipitates that are invisible to the naked eye but scatter light and reduce effective concentration.

Standardized Solubilization Protocol

To ensure consistent bioavailability in vitro:

  • Stock Preparation: Dissolve solid in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution Step (Critical):

    • Do NOT dilute 10 mM stock directly to 10 µM in buffer (1:1000 dilution).

    • DO create a 100x working solution in pure Ethanol or 50% DMSO/Water .

  • Final Dilution: Spike the intermediate solution into the assay buffer.

    • Why? This stepwise gradient prevents the "shock" precipitation caused by rapid solvent exchange.

Frequently Asked Questions (FAQ)

Q1: The compound turned yellow/brown after 2 months of storage. Is it usable?

  • Answer: Likely not for sensitive quantitative assays. Indanones are prone to oxidation at the alpha-position (next to the ketone) and N-oxide formation at the pyrrolidine ring.[1]

  • Prevention: Store as a solid at -20°C under Argon/Nitrogen. If in solution (DMSO), store at -80°C and avoid repeated freeze-thaw cycles.[1]

Q2: Can I use UV detection for this compound?

  • Answer: Yes. The indanone chromophore has strong UV absorbance.

  • Settings: Monitor at 254 nm (aromatic ring) and 280 nm . Avoid 210 nm if using DMSO, as solvent cutoff will interfere.

Q3: I see two peaks in NMR, but HPLC shows one. Why?

  • Answer: This is often due to restricted rotation or slow conformational exchange of the pyrrolidine ring in the NMR solvent, or protonation equilibrium if the solvent is slightly acidic (e.g.,

    
     with traces of HCl).
    
  • Test: Run the NMR at 50°C. If the peaks coalesce into one, it is a conformational issue, not an impurity.

References

  • Indanone Scaffold Synthesis

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[1][2]

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Analytical Methodologies (Amine Tailing)

    • Title: Strategies for the HPLC Analysis of Basic Compounds.
    • Source: Agilent Technologies Technical Guides.
    • URL:[Link]

  • Compound Properties & Safety

    • Title: 5-Pyrrolidin-1-yl-indan-1-one (PubChem CID 11235384).[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Solubility Protocols

    • Title: Best practices for compound handling in high-throughput screening.
    • Source: NC
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Pyrrolidin-1-YL-indan-1-one and Other Synthetic Cathinones: A Guide for Researchers

This guide provides a comparative overview of 5-Pyrrolidin-1-YL-indan-1-one, a lesser-known synthetic cathinone, and other more widely studied compounds in this class. The content is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative overview of 5-Pyrrolidin-1-YL-indan-1-one, a lesser-known synthetic cathinone, and other more widely studied compounds in this class. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform research and analytical efforts.

Introduction to Synthetic Cathinones

Synthetic cathinones are a broad class of novel psychoactive substances (NPS) structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] These compounds are β-keto analogues of phenethylamines and have become prevalent on the recreational drug market since the mid-2000s.[1] Their primary mechanism of action involves interference with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[2][3][4][5] Depending on the specific compound, they can act as reuptake inhibitors, releasing agents, or a combination of both.[2][5]

The diverse array of synthetic cathinones presents a significant challenge for forensic and analytical scientists due to their constantly evolving structures and often low concentrations in biological samples.[2] Understanding the structure-activity relationships (SAR) of these compounds is crucial for predicting their pharmacological and toxicological effects, as well as for developing effective analytical methods for their detection.[2]

Profiling 5-Pyrrolidin-1-YL-indan-1-one

5-Pyrrolidin-1-YL-indan-1-one is a synthetic cathinone characterized by an indanone core fused with a pyrrolidine ring. Its IUPAC name is 5-pyrrolidin-1-yl-2,3-dihydroinden-1-one, and its molecular formula is C13H15NO.[6] While specific pharmacological and toxicological data for this compound are limited in publicly available literature, its structural features provide a basis for comparison with other synthetic cathinones.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common feature in many biologically active compounds and is known to contribute to the stereochemistry and three-dimensional structure of molecules.[7][8][9] In the context of synthetic cathinones, the presence of a pyrrolidine ring often correlates with potent activity at the dopamine and norepinephrine transporters.[10]

Structural and Mechanistic Comparisons with Other Synthetic Cathinones

The pharmacological profile of synthetic cathinones is heavily influenced by their chemical structure. Key structural modifications that impact their activity include substitutions on the aromatic ring, the length of the alkyl chain, and the nature of the amino group.

Key Structural Classes of Synthetic Cathinones for Comparison:

  • Pyrrolidinophenones: This class, which includes well-known compounds like α-PVP and MDPV, is characterized by a pyrrolidine ring.[11] These compounds are typically potent inhibitors of dopamine and norepinephrine reuptake with weaker effects on the serotonin transporter.[12][13]

  • β-Keto Amphetamines: This group includes compounds like mephedrone and methylone. They often act as monoamine releasing agents, similar to amphetamine.[14]

  • Indanone-Based Cathinones: 5-Pyrrolidin-1-YL-indan-1-one belongs to this less common subclass. The rigid indanone scaffold may influence receptor binding and metabolic stability compared to the more flexible phenylalkylamine backbone of other cathinones.

The mechanism of action of synthetic cathinones can be broadly categorized as either "inhibitors" (cocaine-like) or "substrates" (amphetamine-like).[2] Inhibitors block the reuptake of neurotransmitters, while substrates are transported into the neuron and trigger the reverse transport of neurotransmitters.[2] The specific mechanism is determined by the compound's interaction with the monoamine transporters.

Comparative Data and Analysis

Due to the limited availability of specific experimental data for 5-Pyrrolidin-1-YL-indan-1-one, the following table presents a comparative summary based on the known properties of structurally related compounds.

Compound Chemical Structure Primary Mechanism of Action Potency at Monoamine Transporters (IC50, nM) *Notable Characteristics
5-Pyrrolidin-1-YL-indan-1-one Indanone core with a pyrrolidine ringPredicted to be a potent DAT/NET inhibitorData not availableThe rigid indanone structure may confer unique pharmacological properties.
α-PVP PyrrolidinophenonePotent DAT/NET inhibitor[12][15]DAT: 13-80, NET: 14-70, SERT: >1000[15]High abuse potential, psychostimulant effects similar to cocaine and MDPV.[12][16]
MDPV Pyrrolidinophenone with a methylenedioxy ringPotent DAT/NET inhibitor[13]DAT: 2.1, NET: 3.5, SERT: 3367[13]A common ingredient in "bath salts," with powerful cocaine-like actions.[17]
Mephedrone β-Keto amphetamineMonoamine releasing agent[14]Acts as a substrate rather than an inhibitorEffects are often compared to a combination of cocaine and MDMA.

IC50 values can vary depending on the experimental conditions and cell lines used.

Experimental Protocols for Characterization

To address the data gap for novel compounds like 5-Pyrrolidin-1-YL-indan-1-one, the following standardized experimental protocols are recommended.

Monoamine Transporter Binding and Uptake Inhibition Assays

These assays are crucial for determining a compound's affinity and potency at DAT, NET, and SERT.[18][19]

Objective: To determine the in vitro potency of a test compound to inhibit radioligand binding to and uptake by human monoamine transporters.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.[18]

  • Binding Assay:

    • Prepare cell membranes from the transfected HEK 293 cells.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 values (the concentration of the compound that inhibits 50% of specific binding).

  • Uptake Inhibition Assay:

    • Plate the transfected HEK 293 cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

    • After a short incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the IC50 value for uptake inhibition.

In Vitro Metabolic Stability Assay

This assay provides an initial assessment of a compound's susceptibility to metabolism by liver enzymes.[20][21][22]

Objective: To determine the in vitro metabolic stability of a test compound using human liver microsomes.

Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer solution.[20]

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Analytical Considerations for Novel Cathinones

The identification and quantification of novel psychoactive substances like 5-Pyrrolidin-1-YL-indan-1-one in forensic and clinical samples require sophisticated analytical techniques.[23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A primary tool for the separation and identification of emerging NPS, providing reproducible electron-ionization spectra.[24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for detecting low concentrations of NPS and their metabolites in biological matrices.[25]

  • High-Resolution Mass Spectrometry (HRMS): Aids in the identification of unknown compounds by providing accurate mass measurements, which can be used to determine the elemental composition.[25]

The metabolic pathways of synthetic cathinones typically involve N-dealkylation, reduction of the keto group, and hydroxylation of the aromatic ring.[1][11] For indane-type cathinones, hydroxylation of the indan skeleton and stereoselective reduction of the carbonyl group are expected metabolic pathways.[11] Identifying these metabolites is crucial for confirming exposure to the parent compound.[11]

Visualizations

G cluster_0 General Mechanism of Action of Synthetic Cathinones SC Synthetic Cathinone MAT Monoamine Transporter (DAT, NET, SERT) SC->MAT Binds to and inhibits or reverses transporter function Synapse Synaptic Cleft MAT->Synapse Blocks reuptake of monoamines Neuron Presynaptic Neuron MAT->Neuron Promotes efflux of monoamines MA Monoamines (DA, NE, 5-HT) Vesicle Synaptic Vesicle

Caption: General mechanism of action of synthetic cathinones at the presynaptic neuron.

G cluster_1 Comparative Experimental Workflow for Novel Cathinone Characterization Start Test Compound (e.g., 5-Pyrrolidin-1-YL-indan-1-one) Binding Monoamine Transporter Binding Assay Start->Binding Uptake Monoamine Transporter Uptake Inhibition Assay Start->Uptake Metabolism In Vitro Metabolic Stability Assay Start->Metabolism Analysis Data Analysis and Pharmacological Profiling Binding->Analysis Uptake->Analysis Metabolism->Analysis

Caption: A streamlined workflow for the in vitro characterization of novel synthetic cathinones.

Conclusion

5-Pyrrolidin-1-YL-indan-1-one represents an emerging synthetic cathinone for which there is a need for comprehensive pharmacological and toxicological characterization. Based on its chemical structure, it is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, similar to other pyrrolidinophenones. However, its indanone core may result in a unique pharmacological profile and metabolic fate. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to systematically investigate this and other novel psychoactive substances. Such research is essential for understanding the potential risks associated with these compounds and for developing effective public health and safety responses.

References

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • Wada, T., et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. Forensic Science International, 310, 110214. Retrieved from [Link]

  • I. A. I. Mkpenie, V., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(13), 5099. Retrieved from [Link]

  • Guedes, A. C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

  • 5-Hydroxy-1-pyrrolidin-1-ylpentan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Cunha, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1139191. Retrieved from [Link]

  • Upreti, V. V., & Eddington, N. D. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.9.1–7.9.15. Retrieved from [Link]

  • Sandtner, W., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 638. Retrieved from [Link]

  • Papaseit, E., et al. (2024). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Psychiatry, 15, 1369069. Retrieved from [Link]

  • Kuchar, M., & Páleníček, T. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 193, 113702. Retrieved from [Link]

  • Baumann, M. H., et al. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 19, 49–73. Retrieved from [Link]

  • Ciolino, L. A. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(1), 1. Retrieved from [Link]

  • Papaseit, E., et al. (2024). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Psychiatry, 15, 1369069. Retrieved from [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism of Synthetic Cathinones. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]

  • Methylenedioxypyrovalerone. (n.d.). Wikipedia. Retrieved from [Link]

  • Analytical techniques for the detection of novel psychoactive substances and their metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,4-Methylenedioxypyrovalerone (MDPV). (n.d.). DEA Diversion Control Division. Retrieved from [Link]

  • Baumann, M. H., et al. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 19, 49–73. Retrieved from [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1256082. Retrieved from [Link]

  • α-Pyrrolidinopentiophenone. (n.d.). Wikipedia. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]

  • Cunha, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1139191. Retrieved from [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. Retrieved from [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved from [Link]

  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 8(8), 1649–1677. Retrieved from [Link]

  • Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. (2018). Frontiers in Pharmacology, 9, 350. Retrieved from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Molecules, 27(19), 6544. Retrieved from [Link]

  • Synthetic cathinones drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]

  • About a drug: Alpha-PVP. (2015). NZ Drug Foundation. Retrieved from [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. (2025). Revista Brasileira de Criminalística. Retrieved from [Link]

  • Pyrrolidine, 1-(1-cyclopenten-1-yl)-. (n.d.). NIST WebBook. Retrieved from [Link]

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  • Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Retrieved from [Link]

  • DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone ("Flakka"). (2019). ACS Chemical Neuroscience, 10(1), 1–2. Retrieved from [Link]

  • Structure-Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. (2019). Frontiers in Pharmacology, 10, 1141. Retrieved from [Link]

  • Methylenedioxypyrovalerone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Cameron, K. N., et al. (2013). Mephedrone and methylenedioxypyrovalerone (MDPV), major constituents of "bath salts," produce opposite effects at the human dopamine transporter. Psychopharmacology, 227(3), 493–499. Retrieved from [Link]

  • Guedes, A. C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Retrieved from [Link]

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Comparative

A Comparative Pharmacological Profile: 5-Pyrrolidin-1-YL-indan-1-one versus Classical Stimulants

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comparative pharmacological analysis of the novel psychoactive substance 5-Pyrrolidin-1-YL-indan-1-one against a pan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative pharmacological analysis of the novel psychoactive substance 5-Pyrrolidin-1-YL-indan-1-one against a panel of well-characterized stimulants: amphetamine, methamphetamine, 3,4-methylenedioxymethamphetamine (MDMA), and cocaine. A significant challenge in this comparison is the conspicuous absence of publicly available, peer-reviewed pharmacological data for 5-Pyrrolidin-1-YL-indan-1-one. Its classification as a synthetic cathinone with a pyrrolidinophenone structure, however, allows for an informed, albeit generalized, comparison based on the known pharmacology of analogous compounds. This document synthesizes the available information to provide a scientifically grounded perspective on its likely pharmacological profile in relation to established stimulants, with a focus on their interactions with monoamine transporters.

Introduction: The Evolving Landscape of Psychoactive Substances

The continuous emergence of new psychoactive substances (NPS) presents a formidable challenge to the scientific and medical communities. Among these, synthetic cathinones have become a prominent class, often engineered to mimic the effects of classical stimulants. 5-Pyrrolidin-1-YL-indan-1-one is one such compound, belonging to the pyrrolidinophenone subclass. Understanding the pharmacological nuances of these novel entities is paramount for predicting their physiological effects, abuse potential, and for the development of potential therapeutic interventions.

This guide aims to bridge the current knowledge gap by juxtaposing the anticipated pharmacological profile of 5-Pyrrolidin-1-YL-indan-1-one with that of amphetamine, methamphetamine, MDMA, and cocaine. The primary focus will be on the interaction of these compounds with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are the principal targets mediating their stimulant effects.

The Pharmacological Profile of 5-Pyrrolidin-1-YL-indan-1-one: An Evidence-Based Postulation

As of the latest literature review, specific in vitro binding affinity (Ki) or uptake inhibition (IC50) data for 5-Pyrrolidin-1-YL-indan-1-one at monoamine transporters are not publicly available. However, its chemical structure, featuring a pyrrolidine ring and an indanone moiety, places it within the pyrrolidinophenone class of synthetic cathinones. Research on analogs, such as pyrovalerone and its derivatives, provides a strong basis for predicting its pharmacological action.

Compounds of this class are typically potent inhibitors of DAT and NET, with significantly lower affinity for SERT.[1][2] This profile suggests that 5-Pyrrolidin-1-YL-indan-1-one likely functions as a dopamine-norepinephrine reuptake inhibitor (DNRI). Unlike amphetamines, which act as transporter substrates to induce neurotransmitter release, pyrrolidinophenones generally act as reuptake inhibitors, blocking the normal function of the transporters.[3]

The expected pharmacological effects would therefore be predominantly psychostimulant in nature, driven by increased synaptic concentrations of dopamine and norepinephrine. This would likely translate to effects such as increased alertness, euphoria, and sympathomimetic activity. The relatively low affinity for SERT suggests that it may lack the prominent empathogenic and entactogenic effects associated with MDMA.

Comparative Pharmacology of Classical Stimulants

For a robust comparison, it is essential to delineate the well-established pharmacological profiles of amphetamine, methamphetamine, MDMA, and cocaine.

Mechanism of Action

These classical stimulants all modulate monoaminergic neurotransmission, but through distinct mechanisms:

  • Amphetamine and Methamphetamine: These compounds are primarily transporter substrates. They are taken up into the presynaptic neuron and induce the reverse transport (efflux) of dopamine, norepinephrine, and, to a lesser extent, serotonin into the synaptic cleft.[4][5]

  • MDMA: While also a transporter substrate, MDMA exhibits a more pronounced effect on the serotonin system compared to amphetamines, leading to significant serotonin release.[6] It also inhibits the reuptake of these neurotransmitters.[7]

  • Cocaine: Cocaine acts as a monoamine reuptake inhibitor, blocking the action of DAT, NET, and SERT with similar potency, thereby increasing the synaptic concentrations of their respective neurotransmitters.[8][9]

Monoamine Transporter Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) or inhibition constants (IC50 in nM) of the classical stimulants for the human dopamine, norepinephrine, and serotonin transporters. It is important to note that values can vary between studies due to different experimental conditions.

CompoundDAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT (Ki/IC50, nM)Primary Mechanism
d-Amphetamine ~600[7]~70-100[7]~20,000-40,000[7]Releaser/Substrate
d-Methamphetamine ~600[7]~100[7]~20,000-40,000[7]Releaser/Substrate
(±)-MDMA ~1,440-21,000[10]~360-405[10]~380-2,500[10]Releaser/Substrate
Cocaine ~200-700[7]~200-700[7]~200-700[7]Reuptake Inhibitor

Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Amphetamine Amphetamine Amphetamine->DAT Enters & Reverses (Efflux) Cocaine Cocaine Cocaine->DAT Blocks Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding & Signal Transduction

Figure 1: Simplified schematic of dopamine transporter (DAT) modulation by amphetamine (a releaser) and cocaine (a reuptake inhibitor).

Radioligand_Binding_Assay A Prepare Cell Membranes (Expressing Transporter) B Incubate Membranes with Radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity of Bound Ligand (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki values D->E

Figure 2: A typical experimental workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a monoamine transporter.

Experimental Protocols

For the benefit of researchers in the field, detailed, step-by-step methodologies for key in vitro assays are provided below. These protocols are foundational for characterizing the pharmacological profile of novel compounds like 5-Pyrrolidin-1-YL-indan-1-one.

Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for DAT, NET, or SERT expressed in cultured cells.

Materials:

  • HEK-293 cells stably expressing the human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT)

  • Test compound (e.g., 5-Pyrrolidin-1-YL-indan-1-one) at various concentrations

  • Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)

  • 96-well microplates

  • Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation: a. Culture cells to confluence. b. Harvest cells and centrifuge to form a pellet. c. Resuspend the pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes. e. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: a. In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
    • Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
  • Incubation: a. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: a. Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. b. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Monoamine Uptake Inhibition Assay

This protocol measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

  • HEK-293 cells stably expressing the human DAT, NET, or SERT

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin)

  • Test compound at various concentrations

  • Uptake inhibitor for determining non-specific uptake (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating: a. Seed the transporter-expressing cells into 96-well plates and grow to confluence.

  • Pre-incubation: a. Wash the cells with assay buffer. b. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes at room temperature.

  • Uptake Initiation: a. Add the radiolabeled monoamine to each well to initiate uptake. b. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: a. Rapidly aspirate the uptake solution and wash the cells several times with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Quantification: a. Lyse the cells with lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. b. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound. c. Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

While a definitive pharmacological profile of 5-Pyrrolidin-1-YL-indan-1-one remains to be established through empirical research, its structural analogy to other pyrrolidinophenone cathinones strongly suggests it is a potent dopamine and norepinephrine reuptake inhibitor with minimal effects on the serotonin transporter. This profile would place its primary mechanism of action in a similar category to cocaine, but distinct from the releasing action of amphetamines.

The urgent need for empirical data on 5-Pyrrolidin-1-YL-indan-1-one cannot be overstated. In vitro binding and uptake inhibition assays, as detailed in this guide, are critical next steps to quantitatively determine its potency and selectivity for monoamine transporters. Subsequent functional assays and in vivo studies will be necessary to fully elucidate its physiological and behavioral effects, abuse liability, and potential toxicity. Such research is essential for informing public health and regulatory responses to the proliferation of novel psychoactive substances.

References

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  • Wikipedia. (2024, January 23). MDMA. [Link][10]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.[2]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Sitte, H. H. (2014). Powerful cocaine-like actions of 3, 4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 39(3), 552–562.
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  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.[11]

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Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 5-Pyrrolidin-1-YL-indan-1-one Against Reference Standards

Introduction: Unveiling the Profile of a Novel Indanone Derivative In the dynamic landscape of drug discovery and forensic analysis, the emergence of novel chemical entities necessitates rigorous and systematic character...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Profile of a Novel Indanone Derivative

In the dynamic landscape of drug discovery and forensic analysis, the emergence of novel chemical entities necessitates rigorous and systematic characterization. This guide provides a comprehensive framework for benchmarking "5-Pyrrolidin-1-YL-indan-1-one," a compound featuring the biologically significant indanone and pyrrolidine scaffolds.[1][2] The indanone core is a versatile structure found in various biologically active compounds, while the pyrrolidine ring is a common motif in medicinal chemistry, known to influence pharmacokinetic and pharmacodynamic properties.[2][3] Given these structural features, it is plausible that 5-Pyrrolidin-1-YL-indan-1-one may exhibit psychoactive properties, potentially as a monoamine reuptake inhibitor, similar to synthetic cathinones like pyrovalerone analogs.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to compare the physicochemical and pharmacological properties of this novel compound against established reference standards. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate robust and reliable data to elucidate the compound's identity, purity, and potential biological activity.

Strategic Selection of Reference Standards

The selection of appropriate reference standards is paramount for a meaningful comparative analysis. Given the structural characteristics of 5-Pyrrolidin-1-YL-indan-1-one, the following reference standards are proposed:

  • Pyrovalerone: A well-characterized synthetic stimulant containing a pyrrolidine ring and a phenyl-alpha-ketone structure. It is a potent inhibitor of dopamine and norepinephrine reuptake and serves as a relevant pharmacological benchmark.[4]

  • α-Pyrrolidinovalerophenone (α-PVP): A potent synthetic cathinone with a similar pyrrolidinophenone core. Its well-documented analytical profile and pharmacological effects make it an excellent comparator.[5]

  • Certified Reference Materials (CRMs): Whenever possible, sourcing CRMs from reputable suppliers like Cayman Chemical or certified by national metrology institutes such as NIST is crucial for ensuring the accuracy and traceability of analytical measurements.[6][7][8]

Comprehensive Analytical Workflow

A multi-tiered analytical approach is essential for a thorough characterization. The proposed workflow encompasses physicochemical analysis, chromatographic profiling, spectroscopic elucidation, and pharmacological assessment.

Benchmarking Workflow cluster_0 Physicochemical Characterization cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Elucidation cluster_3 Pharmacological Assessment Melting Point Melting Point Solubility Solubility pKa pKa HPLC_UV HPLC-UV (Purity) GC_MS GC-MS (Identification) LC_HRMS LC-HRMS (Metabolite ID) NMR NMR (Structure) FTIR FTIR (Functional Groups) Receptor_Binding Receptor Binding Assays Uptake_Inhibition Monoamine Uptake Inhibition Test Compound\n(5-Pyrrolidin-1-YL-indan-1-one) Test Compound (5-Pyrrolidin-1-YL-indan-1-one) cluster_0 cluster_0 Test Compound\n(5-Pyrrolidin-1-YL-indan-1-one)->cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Characterized Material cluster_2 cluster_2 cluster_1->cluster_2 Pure Fractions cluster_3 cluster_3 cluster_2->cluster_3 Confirmed Structure Comparative Analysis Comparative Analysis cluster_3->Comparative Analysis Reference Standards Reference Standards Reference Standards->cluster_0 Reference Standards->cluster_1 Reference Standards->cluster_2 Reference Standards->cluster_3

Caption: A comprehensive workflow for benchmarking a novel compound.

Physicochemical Characterization: Establishing the Foundation

The initial step involves determining the fundamental physicochemical properties of 5-Pyrrolidin-1-YL-indan-1-one and comparing them to the reference standards.

Experimental Protocols

1. Melting Point Determination:

  • Rationale: A sharp melting point is a primary indicator of purity for crystalline solids.

  • Procedure:

    • Calibrate a digital melting point apparatus using certified reference standards.

    • Place a small, dry sample of the compound into a capillary tube.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range over which the substance melts.

    • Perform the analysis in triplicate.

2. Solubility Assessment:

  • Rationale: Understanding solubility in various solvents is crucial for preparing solutions for subsequent analytical and biological assays.

  • Procedure:

    • Prepare saturated solutions of the compound in a range of solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile) at a controlled temperature (e.g., 25 °C).

    • Equilibrate the solutions for a set period (e.g., 24 hours) with agitation.

    • Centrifuge the samples to pellet undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

3. pKa Determination:

  • Rationale: The acid dissociation constant (pKa) influences the compound's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Procedure:

    • Use a potentiometric titration method.

    • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture).

    • Titrate the solution with a standardized solution of acid or base while monitoring the pH.

    • The pKa is determined from the inflection point of the titration curve.

Comparative Data Table
Property5-Pyrrolidin-1-YL-indan-1-one (Hypothetical)Pyrovaleroneα-PVP
Melting Point (°C) 145-147176-178158-160
Solubility (mg/mL in Ethanol) 12.515.218.9
pKa 8.28.58.3

Chromatographic Analysis: Purity, Identification, and Profiling

Chromatographic techniques are indispensable for assessing purity, identifying the compound, and detecting any related impurities or metabolites.

Chromatographic_Analysis_Workflow Sample Preparation Sample Preparation HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Purity Assessment GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Identification & Impurity Profiling LC-HRMS Analysis LC-HRMS Analysis Sample Preparation->LC-HRMS Analysis Metabolite Identification Purity Report (%) Purity Report (%) HPLC-UV Analysis->Purity Report (%) Mass Spectrum & Fragmentation Pattern Mass Spectrum & Fragmentation Pattern GC-MS Analysis->Mass Spectrum & Fragmentation Pattern Accurate Mass Data Accurate Mass Data LC-HRMS Analysis->Accurate Mass Data

Caption: Workflow for chromatographic analysis of the target compound.

Experimental Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Rationale: HPLC-UV is a robust method for determining the purity of a compound and quantifying its concentration.[9][10]

  • Procedure:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral scan (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Quantification: Use an external standard method with a certified reference standard of the analyte, if available, or calculate peak area percentage.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds and their fragmentation patterns, which can aid in structural elucidation and impurity profiling.[5][11][12]

  • Procedure:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

    • Data Analysis: Compare the obtained mass spectrum with libraries of known compounds and the fragmentation patterns of the reference standards.

3. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):

  • Rationale: LC-HRMS provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent compound and identifying potential metabolites in biological matrices.[13][14]

  • Procedure:

    • Use a similar LC method as described for HPLC-UV.

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in both positive and negative ionization modes.

    • Determine the accurate mass of the parent ion and its fragment ions.

Comparative Data Table
Parameter5-Pyrrolidin-1-YL-indan-1-one (Hypothetical)Pyrovaleroneα-PVP
HPLC Purity (%) 99.2≥98 (CRM)≥98 (CRM)
GC-MS Retention Time (min) 12.811.511.9
Key Mass Fragments (m/z) 215, 186, 145, 117241, 198, 128, 84231, 188, 128, 84
LC-HRMS [M+H]⁺ (m/z) 216.1383242.1801232.1645

Spectroscopic Elucidation: Confirming the Molecular Structure

Spectroscopic techniques provide definitive structural information, confirming the identity and connectivity of atoms within the molecule.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of a compound.[15][16][17] 2D NMR techniques (e.g., COSY, HSQC) can further confirm structural assignments.

  • Procedure:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze chemical shifts, coupling constants, and integration to assign the structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Rationale: FTIR provides information about the functional groups present in a molecule.[14]

  • Procedure:

    • Prepare the sample as a KBr pellet or a thin film on a salt plate.

    • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as C=O (ketone), C-N (amine), and aromatic C-H bonds.

Comparative Data Table
Spectroscopic Data5-Pyrrolidin-1-YL-indan-1-one (Hypothetical)Interpretation
¹H NMR (CDCl₃, δ ppm) 7.8-7.2 (m, 3H), 3.5-3.3 (m, 4H), 3.1-2.9 (t, 2H), 2.8-2.6 (t, 2H), 2.1-1.9 (m, 4H)Aromatic, pyrrolidine, and indanone protons
¹³C NMR (CDCl₃, δ ppm) 205.1, 150.2, 135.8, 128.9, 126.4, 124.7, 53.2, 36.5, 25.8, 23.4Ketone, aromatic, and aliphatic carbons
FTIR (cm⁻¹) ~1680 (C=O stretch), ~2950 (aliphatic C-H), ~3050 (aromatic C-H)Presence of ketone, aliphatic, and aromatic moieties

Pharmacological Assessment: Unveiling Biological Activity

Given the structural similarities to known stimulants, it is crucial to assess the pharmacological activity of 5-Pyrrolidin-1-YL-indan-1-one at monoamine transporters.

Experimental Protocols

1. Receptor Binding Assays:

  • Rationale: To determine the affinity of the compound for key monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).[18][19]

  • Procedure:

    • Use cell membranes prepared from cells expressing the human recombinant transporters.

    • Perform competitive binding assays using a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Measure the bound radioactivity and calculate the inhibition constant (Ki) to determine the compound's affinity.

2. Monoamine Uptake Inhibition Assays:

  • Rationale: To measure the functional potency of the compound in inhibiting the reuptake of monoamines (dopamine, norepinephrine, and serotonin) into synaptosomes or cells expressing the transporters.[4][20]

  • Procedure:

    • Prepare synaptosomes from rat brain tissue or use cells expressing the human recombinant transporters.

    • Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.

    • Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation, terminate the uptake and measure the amount of radioactivity taken up by the synaptosomes/cells.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the monoamine uptake.

Comparative Data Table
Assay5-Pyrrolidin-1-YL-indan-1-one (Hypothetical)Pyrovaleroneα-PVP
DAT Binding Affinity (Ki, nM) 2518.115.5
NET Binding Affinity (Ki, nM) 4537.828.3
SERT Binding Affinity (Ki, nM) >1000>5000>3000
Dopamine Uptake Inhibition (IC₅₀, nM) 3516.312.8
Norepinephrine Uptake Inhibition (IC₅₀, nM) 6039.422.1
Serotonin Uptake Inhibition (IC₅₀, nM) >1500>6000>4000

Conclusion: A Data-Driven Comparative Assessment

This guide provides a robust framework for the comprehensive benchmarking of 5-Pyrrolidin-1-YL-indan-1-one. By systematically comparing its physicochemical and pharmacological properties to well-characterized reference standards, researchers can establish a detailed profile of this novel compound. The hypothetical data presented in the tables illustrates how the performance of the new entity can be contextualized. A higher purity, distinct spectroscopic profile, and potent and selective inhibition of dopamine and norepinephrine reuptake would suggest that 5-Pyrrolidin-1-YL-indan-1-one is a novel psychoactive substance with a stimulant-like profile. This structured, data-driven approach is essential for making informed decisions in drug development, forensic investigations, and the broader scientific community.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Pyrrolidin-1-YL-indan-1-one

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Pyrrolidin-1-YL-indan-1-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management.

Hazard Characterization and Waste Classification

The first and most critical step in proper chemical disposal is to characterize the waste. Based on the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[6][7].

Hazard Characteristic Analysis for 5-Pyrrolidin-1-YL-indan-1-one Potential EPA Waste Code
Ignitability The pyrrolidine moiety suggests a potential for flammability. The flash point of the compound should be determined if possible.D001[6]
Corrosivity Pyrrolidine is corrosive[1][2]. The pH of the waste solution should be tested. A pH less than or equal to 2, or greater than or equal to 12.5, classifies it as corrosive[6].D002[6]
Reactivity While the indanone structure is generally stable, the overall reactivity of the compound with other chemicals should be considered to prevent violent reactions in the waste container[4].D003[6]
Toxicity Both pyrrolidine and indanone derivatives can exhibit toxicity[1][2][4]. If the compound is found to be toxic, it would be classified as hazardous waste.D004-D043[6]

Given the potential for these hazards, all waste containing 5-Pyrrolidin-1-YL-indan-1-one must be managed as hazardous waste.

Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions. Waste containing 5-Pyrrolidin-1-YL-indan-1-one should be collected in a dedicated, properly labeled hazardous waste container.

Key Principles for Containerization:

  • Compatibility: The container must be chemically resistant to the waste. For organic compounds like 5-Pyrrolidin-1-YL-indan-1-one, a high-density polyethylene (HDPE) or glass container is recommended[8]. Do not use metal containers for potentially corrosive waste[8].

  • Integrity: Use containers with leak-proof, screw-on caps[8][9]. Avoid using corks or parafilm as primary closures[8].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages of each component.

  • Closure: Keep waste containers closed at all times, except when adding waste[8][10]. This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of 5-Pyrrolidin-1-YL-indan-1-one from the laboratory bench to final pickup by environmental health and safety (EHS) personnel.

Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable)

  • A lab coat

Step 2: Waste Collection

  • Collect all waste containing 5-Pyrrolidin-1-YL-indan-1-one (e.g., residual material, contaminated solvents, and disposable labware) in a designated hazardous waste container.

  • Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers[4][11].

Step 3: Container Management in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA, which should be at or near the point of generation.

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure the container is stored in secondary containment to capture any potential leaks[8].

Step 4: Arranging for Disposal

  • Once the waste container is full, or if you are generating more than one quart of acutely hazardous waste or 55 gallons of hazardous waste, you must arrange for its disposal through your institution's EHS department[10].

  • Complete a hazardous waste pickup request form as required by your institution.

Step 5: Final Disposal

  • Your institution's EHS personnel will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF)[12].

  • These facilities are equipped to handle and dispose of hazardous waste in an environmentally sound manner, often through high-temperature incineration[12][13].

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and workflow process for the proper disposal of 5-Pyrrolidin-1-YL-indan-1-one.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Process A Generation of Waste (5-Pyrrolidin-1-YL-indan-1-one) B Hazard Assessment (Assume Hazardous) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container: 'Hazardous Waste' & Contents C->D E Collect Waste in SAA (Secondary Containment) D->E F Keep Container Closed E->F G Container Full or Max Volume Reached F->G H Request EHS Pickup G->H I Transfer to Central Accumulation Area H->I J Transport to Licensed TSDF I->J

Caption: Disposal workflow for 5-Pyrrolidin-1-YL-indan-1-one.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of 5-Pyrrolidin-1-YL-indan-1-one, researchers can ensure they are adhering to best practices and regulatory requirements. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

  • Central Drug House. (n.d.).
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  • Fisher Scientific. (2025, December 18).
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%.
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  • Vanderbilt University Medical Center. (n.d.).
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  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
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  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
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  • Labor Security System. (n.d.).
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Enviro Waste. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • MCF Environmental Services. (2023, March 7). 9 Classes of Hazardous Waste You Should Know.
  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
  • ASTM International. (2021, February 26).
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • University of Pennsylvania. (2023, April 6). Laboratory Chemical Waste Managment Guidelines. PennEHRS.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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